Talaporfin sodium

Description

Properties

IUPAC Name |

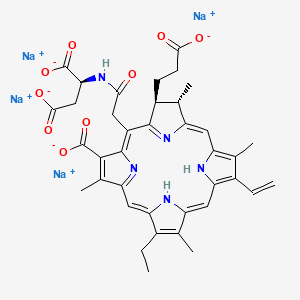

tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWROAPZCOJYGT-OBJGRMLXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N5Na4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420519 | |

| Record name | Talaporfin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220201-34-3, 220680-62-6 | |

| Record name | Talaporfin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talaporfin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAPORFIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talaporfin Sodium: An In-Depth Technical Guide to its Absorption Spectrum and Photodynamic Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of talaporfin sodium, a second-generation photosensitizer pivotal in the field of photodynamic therapy (PDT). A detailed analysis of its absorption spectrum, peak wavelengths, and molar absorptivity is presented, alongside the experimental protocols for their determination and application. Furthermore, this guide elucidates the key molecular pathways involved in its therapeutic action through detailed diagrams.

Absorption Spectrum and Peak Wavelengths of this compound

This compound, a chlorin-based photosensitizer, exhibits a characteristic absorption spectrum with a strong peak in the blue region of the spectrum, known as the Soret band, and several weaker peaks in the red region, called Q bands. The most therapeutically relevant peak is the longest-wavelength Q band, as light at this wavelength offers deeper tissue penetration, a crucial advantage for treating solid tumors.[1][2][3] The precise absorption maxima (λmax) and the molar absorption coefficient (ε) are dependent on the solvent environment.

Data Presentation: Spectroscopic Properties of this compound

| Solvent/Condition | Soret Band λmax (nm) | Q Bands λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |

| pH 7.4 Phosphate Buffer (PBS) | 398[4] | 502, 530, 620, 654[4] | ε at 400 nm = 180,000; ε at 654 nm = 40,000 |

| Dioxane | 402 | 663 | ε at 402 nm = 111,000; ε at 663 nm = 38,000 |

| Conjugated with Albumin (in PBS) | ~408 | Red-shifted by ~10 nm | Not explicitly stated, but spectral shifts are noted. |

| Clinically Targeted Wavelength | N/A | 664 | The absorption coefficient at 664 nm is noted to be high. |

Experimental Protocols

Protocol 1: Determination of UV-Vis Absorption Spectrum

This protocol outlines a generalized method for obtaining the absorption spectrum of this compound.

Objective: To measure the absorbance of this compound across a range of wavelengths to determine its absorption maxima (λmax) and calculate molar absorptivity (ε).

Materials:

-

This compound powder

-

Spectroscopic grade solvent (e.g., pH 7.4 Phosphate Buffered Saline, Dioxane)

-

Calibrated dual-beam UV-Vis spectrophotometer (e.g., JASCO V-570)

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and its lamps, allowing at least 20 minutes for stabilization. Set the desired wavelength range for the scan (e.g., 350 nm to 750 nm).

-

Blanking/Baseline Correction: Fill two cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvettes.

-

Sample Measurement: Replace the blank cuvette in the sample beam path with a cuvette containing the this compound working solution.

-

Data Acquisition: Initiate the wavelength scan. The instrument will measure and plot absorbance versus wavelength.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands from the resulting spectrum.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

-

Protocol 2: Standard In Vitro Photodynamic Therapy Workflow

This protocol describes a typical experiment to evaluate the efficacy of this compound-mediated PDT on cancer cells in culture.

Objective: To induce phototoxicity in a cancer cell line and assess cell viability post-treatment.

Materials:

-

Cancer cell line (e.g., esophageal squamous cell carcinoma)

-

Complete cell culture medium

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Cell viability assay kit (e.g., MTT, WST-1)

-

Diode laser or LED light source with a specific wavelength output (e.g., 664 nm).

-

Radiometer to measure light power density.

Methodology:

-

Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Photosensitizer Incubation: Prepare a solution of this compound in a serum-free medium. Remove the old medium from the cells, wash with PBS, and add the this compound solution. Incubate for a specific period (e.g., 2 hours).

-

Irradiation:

-

After incubation, wash the cells with PBS to remove any free this compound.

-

Add fresh, complete medium to the wells.

-

Irradiate the cells with the light source at the specific wavelength (e.g., 664 nm). The light dose (J/cm²) is controlled by the power density (mW/cm²) and the exposure time. A control group should be kept in the dark.

-

-

Post-Irradiation Incubation: Return the plate to the incubator for a further period (e.g., 24-48 hours) to allow for the full development of cytotoxic effects.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. Plot dose-response curves to determine parameters like the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

General Mechanism of this compound in PDT

The therapeutic effect of this compound is initiated by light activation, leading to the generation of cytotoxic reactive oxygen species (ROS). This process culminates in direct cell killing, vascular damage, and the stimulation of an anti-tumor immune response.

Caption: General mechanism of action for this compound PDT.

Cellular Uptake and Trafficking of this compound

This compound enters cancer cells through specific endocytic pathways. Its intracellular journey involves translocation through endosomes to lysosomes, where it is ultimately degraded. This uptake mechanism is an active process requiring cellular energy.

Caption: Cellular uptake and trafficking pathway of this compound.

PDT-Induced Vascular Shutdown Signaling

A key component of this compound's efficacy is its ability to destroy tumor vasculature. This is achieved by inducing changes in endothelial cells through the RhoA/ROCK signaling pathway, leading to vascular occlusion and tumor ischemia.

Caption: Signaling pathway for PDT-induced vascular shutdown.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Talaporfin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin sodium, also known as mono-L-aspartyl chlorin e6 (NPe6) and commercially as Laserphyrin®, is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2][3] Derived from plant chlorophyll, it is a chlorin-based compound that has demonstrated significant efficacy in the treatment of various malignancies, including early-stage lung cancer and esophageal cancer.[1][2] As a second-generation agent, this compound offers key advantages over its predecessors, such as porfimer sodium. These benefits include a more rapid clearance from the body, which reduces the period of patient photosensitivity, and a strong absorption peak at a longer wavelength (~664 nm), enabling deeper light penetration into tumor tissues.

This guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, details key experimental methodologies, and illustrates the critical signaling pathways involved in its therapeutic action.

Photophysical Properties

The efficacy of a photosensitizer is fundamentally governed by its ability to absorb light and transfer that energy to generate cytotoxic species. The photophysical characteristics of this compound are well-suited for this purpose.

Absorption and Emission Spectra

This compound exhibits a characteristic absorption spectrum for a chlorin, with an intense Soret band in the violet-blue region and several weaker Q bands in the green to red region of the spectrum.

-

Soret Band: A strong absorption peak is observed around 398-405 nm.

-

Q Bands: Multiple peaks are present at approximately 502 nm, 530 nm, 620 nm, and, most importantly for PDT, a prominent peak in the range of 654-664 nm . This long-wavelength absorption maximum is critical for clinical applications as it falls within the "phototherapeutic window," where light can penetrate biological tissues most effectively. It is noteworthy that when this compound binds to albumin in the bloodstream, its absorption band experiences a bathochromic (red) shift of about 10 nm.

Upon excitation, this compound relaxes via fluorescence, emitting light with a peak at approximately 670 nm .

Quantum Yields and Excited State Dynamics

A crucial feature for an effective photosensitizer is a low fluorescence quantum yield (Φf) and a high triplet state quantum yield (ΦT). A low Φf implies that the excited singlet state does not readily decay back to the ground state by emitting a photon. Instead, it efficiently undergoes intersystem crossing (ISC) to the more stable, long-lived triplet state, which is essential for the subsequent photochemical reactions. The fluorescence quantum yield for this compound in water is reported to be very low, on the order of 10⁻³.

Table 1: Summary of Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Soret Band Absorption (λmax) | ~398 - 405 nm | |

| Therapeutic Q-Band Absorption (λmax) | ~664 nm | |

| Fluorescence Emission (λmax) | ~670 nm | |

| Fluorescence Quantum Yield (Φf) | ~0.001 (in water) |

Photochemical Properties

The therapeutic effect of this compound is mediated by the photochemical reactions that occur following light activation. These reactions lead to the production of highly reactive oxygen species (ROS) that induce localized cytotoxicity.

Mechanism of Action and Reactive Oxygen Species (ROS) Generation

The mechanism of this compound-mediated PDT follows a well-established sequence of events.

-

Light Absorption: The ground-state photosensitizer (S₀) absorbs a photon of a specific wavelength (e.g., 664 nm), transitioning to a short-lived excited singlet state (S₁).

-

Intersystem Crossing (ISC): The molecule in the S₁ state rapidly undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁). This is the most critical step for PDT.

-

Photochemical Reactions: The triplet-state photosensitizer can initiate two types of reactions:

-

Type I Reaction: The T₁ photosensitizer reacts directly with a substrate (e.g., lipids, proteins) via electron transfer, producing radical ions which then react with molecular oxygen to form ROS such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH).

-

Type II Reaction: The T₁ photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer converts oxygen into the highly reactive and cytotoxic singlet oxygen (¹O₂).

-

This compound is understood to exert its cytotoxic effects predominantly through the Type II mechanism , making singlet oxygen the primary mediator of cell death.

Caption: General mechanism of this compound-mediated photodynamic therapy.

Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of ¹O₂ generation per photon absorbed. It is a critical parameter for evaluating the photochemical potency of a photosensitizer. The reported singlet oxygen quantum yield for this compound is 0.53 , indicating that for every 100 photons absorbed, 53 molecules of singlet oxygen are produced.

Photobleaching

Photobleaching is the light-induced degradation of a photosensitizer, leading to a loss of its fluorescence and photosensitizing capacity. For this compound, photobleaching is observed upon irradiation and occurs more rapidly in cancer cells than in normal cells. This phenomenon is directly linked to the efficient generation of ROS, which can, in turn, degrade the photosensitizer molecule itself. Clinically, this can be a useful indicator, as the disappearance of fluorescence during treatment can suggest that the photosensitizer has been consumed and the therapeutic reaction is complete.

Table 2: Summary of Photochemical Properties of this compound

| Property | Value | Reference(s) |

| Primary Mechanism | Type II (Singlet Oxygen Generation) | |

| Primary Cytotoxic Species | Singlet Oxygen (¹O₂) | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 |

Experimental Protocols & Workflows

Standardized protocols are essential for the preclinical evaluation of photosensitizers. Below are representative methodologies for determining key parameters and assessing in vitro efficacy.

Protocol for Singlet Oxygen Quantum Yield (ΦΔ) Determination

The most accurate method for determining ΦΔ is through the direct detection of singlet oxygen's characteristic near-infrared phosphorescence.

Methodology: Near-Infrared Spectroscopy (NIRS)

-

Sample Preparation: Prepare solutions of the photosensitizer (this compound) and a reference standard with a known ΦΔ (e.g., phenalenone) in a suitable solvent (e.g., deuterated water, D₂O, to prolong ¹O₂ lifetime). Ensure concentrations are adjusted to have similar absorbance at the excitation wavelength.

-

Instrumentation: Use a highly sensitive spectrometer equipped with a near-infrared detector (e.g., a liquid nitrogen-cooled Germanium detector) capable of detecting the weak phosphorescence of ¹O₂ centered at ~1270 nm.

-

Excitation: Excite the sample using a laser or filtered lamp at a wavelength where the photosensitizer absorbs strongly (e.g., 405 nm or 664 nm).

-

Data Acquisition: Record the phosphorescence emission spectrum from ~1200 nm to 1350 nm for both the sample and the reference standard under identical experimental conditions (laser power, geometry, solvent).

-

Calculation: The quantum yield of the sample (ΦΔ_sample) is calculated relative to the standard (ΦΔ_std) using the following equation:

ΦΔ_sample = ΦΔ_std × (I_sample / I_std) × (A_std / A_sample)

Where I is the integrated intensity of the ¹O₂ phosphorescence signal and A is the absorbance of the photosensitizer solution at the excitation wavelength.

Standard In Vitro PDT Efficacy Workflow

This workflow outlines the steps to assess the cytotoxic effect of this compound-PDT on cancer cell lines.

Caption: A standard experimental workflow for in vitro PDT studies.

Signaling Pathways in this compound PDT

The cellular damage initiated by ROS triggers a complex network of signaling pathways, culminating in cell death and influencing the tumor microenvironment.

Induction of Cell Death

This compound-PDT is known to induce multiple cell death modalities, including apoptosis, necrosis, and autophagy. The dominant pathway can depend on the cell type, photosensitizer dose, and light fluence. The generated ROS cause direct oxidative damage to critical cellular components, particularly mitochondria and cellular membranes. This damage can lead to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and leading to programmed cell death (apoptosis). At higher PDT doses, severe and rapid damage can overwhelm cellular repair mechanisms, resulting in cellular swelling and membrane rupture characteristic of necrosis.

Furthermore, PDT can induce the expression and release of Damage-Associated Molecular Patterns (DAMPs), such as calreticulin (CRT), High Mobility Group Box 1 (HMGB1), and ATP. The release of these molecules signals to the immune system, transforming the cell death into an immunogenic event that can stimulate an anti-tumor immune response.

Caption: Downstream cellular effects of this compound-mediated PDT.

Vascular Shutdown Effects

In addition to directly killing tumor cells, this compound-PDT has a profound impact on the tumor vasculature, leading to vascular shutdown. This antivascular effect is a key component of its therapeutic efficacy, as it deprives the tumor of essential oxygen and nutrients. The mechanism involves damage to endothelial cells lining the tumor blood vessels. This process has been shown to be mediated by the RhoA/ROCK pathway . PDT-induced ROS activate Rho-GTP, which in turn activates ROCK. This leads to an increase in myosin light chain (MLC) phosphorylation, triggering the formation of F-actin stress fibers and microtubule depolymerization, ultimately causing the destruction of endothelial tubes and shutdown of tumor blood flow.

Caption: Signaling pathway for PDT-induced tumor vascular shutdown.

References

Core Mechanism of Action in Photodynamic Therapy

An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of Talaporfin Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of this compound, a second-generation photosensitizer pivotal in photodynamic therapy (PDT). The document collates key quantitative data, details the experimental methodologies for determining quantum yield, and visualizes the core mechanisms of action and cellular uptake pathways.

This compound, also known as mono-L-aspartyl chlorin e6 (NPe6), is a photosensitizing agent activated by a specific wavelength of light.[1][2] Upon systemic administration, it selectively accumulates in tumor tissues, partly due to the enhanced permeability and retention (EPR) effect.[1][3] When irradiated with laser light, typically at a wavelength of 664 nm, this compound transitions from its ground state to an excited singlet state.[1] This energy is then transferred to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).

These ROS induce cellular damage by targeting lipids, proteins, and nucleic acids, leading to cell death through apoptosis and necrosis. Beyond direct cytotoxicity, this process also damages the tumor vasculature, causing vascular shutdown and stimulating an anti-tumor immune response.

Quantitative Analysis: Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. It is defined as the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. Values for this compound have been reported in the literature, with variations depending on the experimental conditions and measurement techniques.

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Measurement Technique | Reference |

| This compound | 0.53 | Not Specified | Near-Infrared Luminescence Spectroscopy | |

| Mono-L-aspartyl chlorin e6 (NPe6) | 0.77 | Phosphate Buffer (pH 7.4) | Detection of Near-Infrared Luminescence |

Experimental Protocols for Quantum Yield Determination

The determination of ΦΔ is crucial for dosimetry in PDT. Several methods are employed, with direct measurement via luminescence spectroscopy and indirect chemical trapping methods being common.

Method 1: Near-Infrared Luminescence Spectroscopy (Direct Method)

This method directly detects the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.

-

Principle: The intensity of the near-infrared luminescence emitted by singlet oxygen upon its decay to the ground state is proportional to the amount of singlet oxygen generated.

-

Experimental Workflow:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent. A standard photosensitizer with a known quantum yield (e.g., Methylene Blue or Rose Bengal) is prepared under identical conditions for calibration.

-

Excitation: The sample is excited by a light source, typically a laser, at the absorption wavelength of the photosensitizer (e.g., 630 nm or 664 nm).

-

Detection: A sensitive near-infrared detector, such as a germanium photodiode, is positioned at a 90° angle to the excitation beam to capture the luminescence signal around 1270 nm.

-

Data Acquisition: The integrated luminescence intensity is measured over time for both the this compound sample (E_PS) and the standard sensitizer (E_Std).

-

Calculation: The singlet oxygen quantum yield of this compound (ΦΔ_PS) is calculated relative to the standard (ΦΔ_Std) using the following equation: ΦΔ_PS = (E_PS / E_Std) × ΦΔ_Std

-

-

Notes: This method is considered highly accurate as it directly measures the species of interest. The lifetime of singlet oxygen is very short, especially in aqueous media, which makes sensitive and fast detection crucial.

Method 2: Chemical Trapping (Indirect Method)

This method uses a chemical probe that reacts specifically with singlet oxygen, and the rate of this reaction is monitored.

-

Principle: A singlet oxygen acceptor (or "trapper"), such as rubrene or diphenylisobenzofuran (DPBF), is added to the photosensitizer solution. The acceptor is consumed in a reaction with ¹O₂, and the decrease in its concentration, typically measured by UV-Vis absorption spectroscopy, is used to quantify the singlet oxygen produced.

-

Experimental Workflow:

-

Sample Preparation: A solution containing this compound and the chemical trapper (e.g., rubrene) is prepared in a suitable solvent.

-

Irradiation: The solution is irradiated with light of a wavelength absorbed by the photosensitizer but not by the trapper.

-

Monitoring: At regular time intervals, the absorbance of the chemical trapper is measured at its maximum absorption wavelength (e.g., 522 nm for rubrene).

-

Data Analysis: The rate of decrease in the trapper's absorbance is determined. This rate is proportional to the rate of singlet oxygen generation.

-

Calculation: By comparing the trapping rate with that obtained using a standard photosensitizer under identical conditions, the relative quantum yield can be calculated.

-

Cellular Uptake and Signaling Pathways

Cellular Uptake Mechanism

The efficacy of PDT is dependent on the efficient uptake of the photosensitizer by target cells. For this compound, this process is an active, energy-dependent mechanism.

-

Mechanism: this compound is taken into cancer cells via both clathrin- and caveolae-dependent endocytosis. This process requires intracellular ATP.

-

Intracellular Localization: Following endocytosis, talaporfin co-localizes within early endosomes and subsequently accumulates in lysosomes.

Signaling Pathway for Vascular Shutdown

A key component of talaporfin-mediated PDT is its effect on the tumor vasculature. The generated ROS induce damage to endothelial cells, leading to vascular shutdown.

-

Mechanism: In human umbilical vein endothelial cells (HUVECs), talaporfin-based PDT leads to the destruction of endothelial tubes and depolymerization of microtubules.

-

Signaling Cascade: This process triggers the formation of F-actin stress fibers and a significant increase in the phosphorylation of the myosin light chain (MLC). This cascade is mediated by the RhoA/ROCK pathway. Pre-treatment with a ROCK inhibitor (Y27632) prevents the PDT-induced stress fiber formation and MLC phosphorylation, confirming the pathway's involvement.

References

Cellular Uptake of Talaporfin Sodium in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin sodium, a second-generation photosensitizer, is utilized in photodynamic therapy (PDT) for the treatment of various cancers.[1] Its efficacy is critically dependent on its selective accumulation within tumor cells. Understanding the cellular uptake mechanisms of this compound is paramount for optimizing PDT protocols and developing more effective cancer therapies. This technical guide provides an in-depth overview of the cellular uptake pathways of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Cellular Uptake Pathways

The primary mechanism for this compound entry into cancer cells is endocytosis , an active and energy-dependent process.[1][2] Specifically, two major endocytic pathways have been identified as crucial for its internalization:

-

Clathrin-Dependent Endocytosis: This pathway involves the formation of clathrin-coated pits on the plasma membrane, which invaginate to form vesicles containing extracellular material, including this compound.[1][2]

-

Caveolae-Dependent Endocytosis: This process is mediated by small, flask-shaped invaginations of the plasma membrane called caveolae.

The uptake of this compound is an active transport process, requiring a significant amount of intracellular ATP. Following internalization, this compound is trafficked through the endosomal pathway, moving from early endosomes to lysosomes. Ultimately, it is degraded by lysosomal enzymes.

Quantitative Analysis of this compound Uptake

The uptake of this compound can be quantified by measuring its intracellular fluorescence intensity. Studies have shown that uptake varies among different cancer cell lines and is dependent on the concentration of this compound and the incubation time. The use of specific inhibitors for different endocytic pathways allows for the quantitative assessment of each pathway's contribution to the overall uptake.

Table 1: Effect of Endocytosis Inhibitors on this compound Uptake in Cancer Cells

| Inhibitor | Target Pathway | Cancer Cell Line | Concentration | Incubation Time | % Reduction in Uptake (Mean ± SE) | Reference |

| 2-Deoxy-D-glucose (2-DG) & Sodium Azide (NaN3) | ATP Synthesis | MFH03 (Malignant Fibrous Histiocytoma) | 50 mM & 3 mM | 4 hours | ~60% | |

| Pitstop® 2 | Clathrin-Dependent Endocytosis | A549 (Lung Cancer) | 30 µM | 4 hours | ~40% | |

| Pitstop® 2 | Clathrin-Dependent Endocytosis | MIA PaCa2 (Pancreatic Cancer) | 30 µM | 4 hours | ~35% | |

| Wortmannin | PI3K (Downstream of K-Ras) | A549 (Lung Cancer) | 100 nM | 4 hours | ~50% | |

| ZSTK474 | PI3K (Downstream of K-Ras) | A549 (Lung Cancer) | 1 µM | 4 hours | ~45% | |

| Sorafenib | MAPK (Downstream of K-Ras) | A549 (Lung Cancer) | 10 µM | 4 hours | ~40% | |

| Trametinib | MAPK (Downstream of K-Ras) | A549 (Lung Cancer) | 100 nM | 4 hours | ~35% |

Note: The percentage reduction in uptake is estimated from graphical data presented in the cited literature and may not be exact values.

Signaling Pathway Involvement: The Role of K-Ras

The uptake of this compound is not a passive process but is actively regulated by intracellular signaling pathways. The K-Ras signaling pathway has been identified as a key regulator of this process. Activation of K-Ras and its downstream effectors, the PI3K/Akt and MAPK/ERK pathways, promotes the endocytosis of this compound. Inhibition of these pathways leads to a significant reduction in its cellular uptake, as detailed in Table 1.

Experimental Protocols

Cell Culture

-

Cell Lines: A549 (human lung carcinoma), MIA PaCa-2 (human pancreatic carcinoma), and other relevant cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

This compound Uptake Assay using Flow Cytometry

This protocol allows for the quantitative measurement of intracellular this compound fluorescence.

-

Cell Seeding: Seed cancer cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere for 24 hours.

-

Inhibitor Pre-treatment (for inhibitor studies): Pre-incubate the cells with the desired inhibitor (e.g., Pitstop® 2, Wortmannin) at the specified concentration for 1 hour.

-

This compound Incubation: Add this compound to the culture medium at a final concentration of 30 µg/mL.

-

Incubation: Incubate the cells for 4 hours at 37°C.

-

Cell Harvesting:

-

Wash the cells three times with phosphate-buffered saline (PBS).

-

Detach the cells using trypsin-EDTA.

-

Collect the cells by centrifugation.

-

-

Fixation: Resuspend the cell pellet in 0.5% formalin in PBS.

-

Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer. The fluorescence of this compound is typically excited at 405 nm and detected using a 670 nm long-pass filter.

Subcellular Localization by Fluorescence Microscopy

This protocol is used to visualize the intracellular localization of this compound.

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

-

This compound Incubation: Incubate the cells with 30 µg/mL this compound for the desired time (e.g., 4 hours).

-

Organelle Staining (Optional): To visualize specific organelles, incubate the cells with organelle-specific fluorescent probes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) according to the manufacturer's instructions.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Acquire fluorescence images using a confocal laser scanning microscope. This compound fluorescence can be excited using a 405 nm laser, and its emission can be collected in the far-red spectrum.

Conclusion

The cellular uptake of this compound in cancer cells is a complex, multi-faceted process predominantly driven by clathrin- and caveolae-dependent endocytosis. This uptake is an active, ATP-dependent mechanism that is further regulated by the K-Ras signaling pathway. The subsequent trafficking of this compound to lysosomes for degradation is a key aspect of its intracellular fate. A thorough understanding of these pathways and their regulation is essential for the rational design of strategies to enhance the selective accumulation of this compound in tumors, thereby improving the therapeutic efficacy of photodynamic therapy. The experimental protocols provided herein offer a framework for researchers to investigate these processes in their own research settings.

References

The Energetic Gateway: A Technical Guide to the Role of ATP in Talaporfin Sodium Cellular Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a promising modality for cancer treatment.[1][2] Its therapeutic efficacy is critically dependent on its selective accumulation within cancer cells.[1][2] This technical guide provides an in-depth exploration of the cellular uptake mechanisms of this compound, with a core focus on the indispensable role of adenosine triphosphate (ATP). Understanding these energy-dependent pathways is paramount for optimizing PDT protocols and developing novel drug delivery strategies.

ATP-Dependent Endocytosis: The Primary Mechanism of this compound Uptake

The cellular entry of this compound is not a passive diffusion process but rather an active, energy-dependent mechanism.[3] Research has conclusively demonstrated that high levels of intracellular ATP are essential for the efficient uptake of this photosensitizer. The primary mechanism of uptake has been identified as endocytosis, a process by which cells internalize molecules by engulfing them in a vesicle. Specifically, this compound utilizes two major endocytic pathways: clathrin-dependent and caveolae-dependent endocytosis.

Depletion of intracellular ATP has been shown to significantly curtail the uptake of this compound, confirming the energy-dependent nature of this process. This is a crucial consideration for the tumor microenvironment, where fluctuating energy levels can influence the efficacy of PDT.

The K-Ras Signaling Nexus

Recent studies have implicated the activation of the K-Ras signaling pathway as a regulatory mechanism in this compound uptake. The K-Ras protein, a small GTPase, is a well-known regulator of various cellular processes, including endocytosis. While the precise molecular cascade is still under investigation, it is understood that activated K-Ras can influence both clathrin- and caveolae-mediated endocytic pathways, thereby modulating the internalization of this compound. Inhibition of the K-Ras signaling pathway has been shown to reduce the uptake of the photosensitizer, highlighting its role in this intricate process.

Quantitative Data on this compound Uptake and ATP Dependence

The following table summarizes the quantitative data from key studies investigating the impact of ATP depletion and endocytosis inhibition on the cellular uptake of this compound.

| Cell Line | Treatment | Concentration | Incubation Time | Uptake Inhibition (%) | Reference |

| MFH03 (Malignant Fibrous Histiocytoma) | 2-Deoxy-D-glucose (2-DG) & Sodium Azide (NaN3) | 50 mM 2-DG, 0.1% NaN3 | 4 hours | Significant reduction | |

| MFH03 | Sucrose (Clathrin inhibitor) | 450 mM | 4 hours | ~40% | |

| MFH03 | Genistein (Caveolae inhibitor) | 200 µM | 4 hours | ~30% | |

| A549 (Lung Carcinoma) | Sorafenib (Ras/Raf inhibitor) | 10 µM | 4 hours | ~50% | |

| MIA PaCa-2 (Pancreatic Carcinoma) | Sorafenib (Ras/Raf inhibitor) | 10 µM | 4 hours | ~60% |

Signaling Pathways and Experimental Workflows

Signaling Pathway of ATP-Dependent this compound Uptake

Caption: ATP-dependent cellular uptake of this compound via endocytosis.

Experimental Workflow for Assessing ATP-Dependent Uptake

Caption: Workflow for ATP depletion and this compound uptake analysis.

Experimental Protocols

Protocol 1: Measurement of Intracellular this compound Concentration

Objective: To quantify the amount of this compound taken up by cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Fluorometer or fluorescence microplate reader

-

96-well black microplates

Methodology:

-

Cell Seeding: Seed cells in a 96-well black microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

This compound Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired time period (e.g., 4 hours).

-

Washing: After incubation, aspirate the this compound-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular photosensitizer.

-

Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorometer or microplate reader. The excitation and emission wavelengths for this compound are typically around 405 nm and 665 nm, respectively.

-

Data Analysis: Create a standard curve using known concentrations of this compound to determine the intracellular concentration in the experimental samples. Normalize the fluorescence intensity to the protein concentration of the cell lysate if necessary.

Protocol 2: ATP Depletion Assay

Objective: To investigate the effect of ATP depletion on this compound uptake.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Deoxy-D-glucose (2-DG)

-

Sodium azide (NaN3)

-

This compound solution

-

Materials for intracellular this compound measurement (as in Protocol 1)

-

ATP measurement kit (e.g., luciferase-based assay)

Methodology:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

ATP Depletion: Pre-incubate the cells with a combination of 2-DG (e.g., 50 mM) and NaN3 (e.g., 0.1%) in glucose-free medium for 1-2 hours to inhibit glycolysis and oxidative phosphorylation, respectively.

-

Confirmation of ATP Depletion (Optional but Recommended): In a parallel set of wells, measure the intracellular ATP levels using a commercially available ATP assay kit to confirm the effectiveness of the depletion protocol.

-

This compound Incubation: Following the pre-incubation period, add this compound to the medium (still containing 2-DG and NaN3) and incubate for the desired time.

-

Measurement of this compound Uptake: Proceed with the measurement of intracellular this compound as described in Protocol 1.

-

Data Analysis: Compare the intracellular this compound concentration in the ATP-depleted cells to that in control cells (not treated with 2-DG and NaN3).

Protocol 3: Endocytosis Inhibition Assay

Objective: To identify the specific endocytic pathways involved in this compound uptake.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Inhibitors of endocytosis:

-

Sucrose (for clathrin-mediated endocytosis)

-

Genistein (for caveolae-mediated endocytosis)

-

Other inhibitors as needed (e.g., chlorpromazine for clathrin-mediated, filipin for caveolae-mediated)

-

-

This compound solution

-

Materials for intracellular this compound measurement (as in Protocol 1)

Methodology:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the respective endocytosis inhibitors at their effective concentrations for 30-60 minutes.

-

This compound Incubation: Add this compound to the medium (still containing the inhibitor) and incubate for the desired time.

-

Measurement of this compound Uptake: Proceed with the measurement of intracellular this compound as described in Protocol 1.

-

Data Analysis: Compare the intracellular this compound concentration in the inhibitor-treated cells to that in control cells (no inhibitor). A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular endocytic pathway.

Conclusion

The cellular uptake of this compound is a complex and highly regulated process that is fundamentally dependent on intracellular ATP. The primary mechanism of internalization is through both clathrin- and caveolae-dependent endocytosis, a process that is further modulated by the K-Ras signaling pathway. A thorough understanding of these energy-dependent pathways is critical for the rational design of more effective photodynamic therapy strategies. By elucidating the intricate interplay between cellular energy metabolism and photosensitizer accumulation, researchers and drug development professionals can pave the way for enhanced therapeutic outcomes in the fight against cancer.

References

The Influence of K-Ras Signaling on Talaporfin Sodium Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaporfin sodium is a second-generation photosensitizer utilized in photodynamic therapy (PDT) for various malignancies. Its therapeutic efficacy is contingent on its selective accumulation and metabolism within tumor cells. The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a frequently mutated proto-oncogene in human cancers, driving tumor progression and altering cellular processes, including endocytosis and drug metabolism. This technical guide provides an in-depth analysis of the influence of K-Ras signaling on the metabolism of this compound, focusing on cellular uptake and intracellular trafficking. We consolidate findings from key research, present quantitative data in structured tables, detail experimental methodologies, and provide visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction: K-Ras and this compound in Oncology

1.1. The K-Ras Signaling Pathway

The K-Ras protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival[1]. In its active, GTP-bound state, K-Ras initiates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways[2]. Mutations in the KRAS gene, commonly occurring at codons 12, 13, and 61, lead to a constitutively active K-Ras protein, resulting in uncontrolled cell growth and tumorigenesis[3]. Oncogenic K-Ras is known to reprogram cellular metabolism and influence the uptake and efflux of various therapeutic agents[4][5].

1.2. This compound in Photodynamic Therapy

This compound is a photosensitizer that, upon administration, preferentially accumulates in tumor tissue. When activated by light of a specific wavelength (typically 664 nm), it generates reactive oxygen species (ROS), leading to localized cytotoxicity and tumor destruction. The intracellular concentration of this compound is a critical determinant of PDT efficacy. Its metabolism is characterized by cellular uptake, intracellular localization, and subsequent degradation.

K-Ras Signaling Modulates this compound Uptake

Recent research has demonstrated a significant link between K-Ras signaling and the cellular uptake of this compound. The primary mechanism of this compound entry into cancer cells is through endocytosis. Specifically, both clathrin-dependent and caveolae-dependent endocytosis have been identified as key pathways for its internalization.

Studies have shown that the activation of the K-Ras signaling pathway enhances the uptake of this compound in cancer cells. Conversely, the inhibition of K-Ras signaling leads to a reduction in its intracellular accumulation. This regulatory effect is mediated through the downstream effectors of K-Ras, namely the PI3K and MAPK pathways.

dot

Caption: K-Ras signaling enhances this compound uptake via endocytosis.

Quantitative Analysis of K-Ras Inhibition on this compound Uptake

The following tables summarize the quantitative data from studies investigating the effect of inhibiting K-Ras downstream pathways on this compound uptake in cancer cell lines with oncogenic K-Ras mutations (A549 and MIA PaCa2) and a control cell line with wild-type K-Ras (HDFa). Uptake was measured by flow cytometry.

Table 1: Effect of PI3K Pathway Inhibitors on this compound Uptake

| Cell Line | K-Ras Status | Inhibitor | Concentration (µM) | % Reduction in Talaporfin Uptake (Mean ± SE) |

| A549 | Mutant | Wortmannin | 1 | 25 ± 5 |

| ZSTK474 | 10 | 30 ± 6 | ||

| MIA PaCa2 | Mutant | Wortmannin | 1 | 20 ± 4 |

| ZSTK474 | 10 | 28 ± 5 | ||

| HDFa | Wild-type | Wortmannin | 1 | < 10 |

| ZSTK474 | 10 | < 10 | ||

| Data are synthesized from graphical representations in Saito et al., 2021. |

Table 2: Effect of MAPK Pathway Inhibitors on this compound Uptake

| Cell Line | K-Ras Status | Inhibitor | Concentration (µM) | % Reduction in Talaporfin Uptake (Mean ± SE) |

| A549 | Mutant | Sorafenib | 10 | 35 ± 7 |

| Trametinib | 1 | 40 ± 8 | ||

| MIA PaCa2 | Mutant | Sorafenib | 10 | 30 ± 6 |

| Trametinib | 1 | 38 ± 7 | ||

| HDFa | Wild-type | Sorafenib | 10 | < 15 |

| Trametinib | 1 | < 15 | ||

| Data are synthesized from graphical representations in Saito et al., 2021. |

Intracellular Efflux and Degradation

While cellular uptake is a critical step, the overall intracellular concentration of a drug is also determined by efflux and degradation.

4.1. Role of ABC Transporters

ATP-binding cassette (ABC) transporters are a family of membrane proteins responsible for the efflux of various xenobiotics, contributing to multidrug resistance in cancer. A recent study investigated whether this compound is a substrate for major ABC transporters, including P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1). The results indicated that this compound is not a substrate for these transporters, suggesting that its intracellular levels are not significantly affected by their efflux activity.

4.2. Lysosomal Degradation

Following endocytosis, this compound is trafficked from early endosomes to lysosomes. Within the lysosomes, it is ultimately degraded by lysosomal enzymes. Inhibition of these enzymes has been shown to maintain intracellular this compound levels, confirming the role of lysosomes in its metabolic clearance.

Experimental Protocols

This section details the key experimental methodologies for investigating the influence of K-Ras signaling on this compound uptake.

5.1. Cell Culture and Reagents

-

Cell Lines:

-

A549 (human lung carcinoma, K-Ras G12S mutation)

-

MIA PaCa-2 (human pancreatic carcinoma, K-Ras G12C mutation)

-

HDFa (human dermal fibroblasts, wild-type K-Ras)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Reagents:

-

This compound (stock solution prepared in PBS)

-

PI3K inhibitors: Wortmannin, ZSTK474

-

MAPK inhibitors: Sorafenib, Trametinib

-

Endocytosis inhibitors: Sucrose, Pitstop2 (clathrin-dependent), Genistein (caveolae-dependent)

-

5.2. Measurement of this compound Uptake by Flow Cytometry

dot

Caption: Experimental workflow for measuring this compound uptake.

Protocol Steps:

-

Cell Seeding: Plate cells (e.g., A549, MIA PaCa-2, HDFa) in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

-

Inhibitor Pre-treatment: For inhibitor studies, replace the medium with fresh medium containing the desired concentration of the specific inhibitor (e.g., Wortmannin, Sorafenib) and incubate for 1 hour.

-

This compound Incubation: Add this compound to the culture medium to a final concentration of 30 µg/mL. Incubate the cells for 4 hours at 37°C, protected from light.

-

Washing: After incubation, aspirate the medium and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Cell Harvesting: Detach the cells from the plate using 0.25% trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Sample Preparation: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a 405 nm or 640 nm laser and measure the fluorescence emission using a bandpass filter appropriate for this compound (e.g., 660/20 nm or 670/14 nm). Acquire data for at least 10,000 events per sample. The mean fluorescence intensity (MFI) of the cell population is used as a quantitative measure of this compound uptake.

Conclusion and Future Directions

The evidence strongly indicates that oncogenic K-Ras signaling plays a significant role in the metabolism of this compound, primarily by enhancing its cellular uptake through the regulation of endocytic pathways. This interaction is mediated by the downstream PI3K and MAPK signaling cascades. Notably, the efflux of this compound does not appear to be significantly influenced by major ABC transporters.

These findings have several implications for the clinical application of this compound-based PDT:

-

Patient Stratification: The K-Ras mutation status of a tumor could potentially serve as a predictive biomarker for this compound accumulation and, consequently, PDT efficacy.

-

Therapeutic Combinations: Targeting the K-Ras pathway in combination with PDT could be a complex strategy. While inhibiting K-Ras might decrease Talaporfin uptake, it could also offer synergistic anti-tumor effects. Further investigation is required to determine the optimal therapeutic window and scheduling for such combinations.

-

Development of Novel Photosensitizers: Understanding the K-Ras-dependent uptake mechanism could inform the design of new photosensitizers with improved tumor-specific accumulation in K-Ras-mutant cancers.

Further research is warranted to elucidate the precise molecular mechanisms by which the PI3K and MAPK pathways regulate clathrin- and caveolae-mediated endocytosis in the context of this compound uptake. In vivo studies are also necessary to validate these cellular findings and to assess the impact of the tumor microenvironment on the interplay between K-Ras signaling and this compound metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-Cytotoxic Photodynamic Therapy with this compound Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

An In-depth Technical Guide to the Biodistribution and Pharmacokinetics of Talaporfin Sodium in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin sodium, also known as mono-L-aspartyl chlorin e6 (NPe6), is a second-generation photosensitizer employed in photodynamic therapy (PDT) for various cancers.[1][2] As a chlorin-based compound, it possesses distinct advantages over first-generation photosensitizers like porfimer sodium. Notably, this compound has a strong absorption peak at a longer wavelength of light (around 664 nm), which allows for deeper tissue penetration and activation.[3][4] Furthermore, it exhibits more rapid clearance from the body, significantly reducing the duration of patient photosensitivity, a common side effect of earlier PDT agents.[3]

This guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetic profile of this compound, summarizing key data from preclinical and clinical studies. It details the experimental methodologies used to obtain this data and visualizes the critical pathways and processes involved in its mechanism of action.

Pharmacokinetics of this compound

The pharmacokinetic profile of a photosensitizer is critical for determining the optimal drug-light interval (DLI) in PDT. Studies have characterized the behavior of this compound in various models, revealing its distribution and elimination patterns. A key challenge in preclinical studies is the significant variation in metabolism speed across different animal species. For instance, the metabolism in pigs is approximately 50 times faster than in humans due to differences in albumin structure, making canines a more suitable model for cardiovascular studies as their metabolism is closer to that of humans.

Pharmacokinetic modeling has been employed to better understand and predict the concentration of this compound in different body compartments. While two-compartment models have been used, three-compartment models (plasma, interstitial space, and cellular) have been developed to provide a more nuanced estimation of the drug's concentration, particularly in the target interstitial space for certain therapeutic applications.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound from a study in canine models, which are considered to have a metabolic rate for this compound that is closer to humans than some other mid-size animal models.

| Animal Model | Compartment | Key Parameter | Value | Citation |

| Canine | Interstitial Space | Time to Peak Concentration (Tmax) | 8 minutes | |

| Canine | Myocardium | Reversion to two-compartment model behavior | After 1 hour |

Note: Comprehensive quantitative data such as Cmax, AUC, and half-life are not consistently reported across publicly available literature in a standardized format. The provided data is from a specific three-compartment model study in canines.

Biodistribution and Tumor Accumulation

A crucial feature of an effective photosensitizer is its ability to selectively accumulate in tumor tissues relative to surrounding normal tissues. This compound demonstrates this preferential uptake, which is attributed in part to the enhanced permeability and retention (EPR) effect observed in many solid tumors. This effect arises from the leaky vasculature and poor lymphatic drainage characteristic of tumor microenvironments.

Studies in mouse models of peritoneal metastasis of gastric cancer have shown that this compound accumulates in higher concentrations in metastatic nodules compared to the normal small intestine. The fluorescence intensity in the tumor nodules was observed to decrease over time, informing the optimal timing for laser irradiation.

Quantitative Tissue Distribution Data

The table below presents data on the relative accumulation of this compound in tumor versus normal tissue from a preclinical model.

| Animal Model | Tissues Compared | Observation | Time Post-Administration | Citation |

| Nude mice with peritoneal metastasis | Metastatic Nodules vs. Small Intestine | Higher accumulation of this compound was detected in metastatic nodules compared to the small intestine. | 2 - 8 hours |

Cellular Uptake and Subcellular Localization

The efficacy of this compound-mediated PDT is fundamentally dependent on its uptake into target cancer cells and its subsequent localization within specific organelles.

Mechanism of Cellular Uptake

In vitro studies have elucidated that this compound enters carcinoma and sarcoma cells primarily through endocytosis. This process is dependent on both clathrin and caveolae, indicating that multiple endocytic pathways are involved. The uptake is an active process that requires a significant amount of intracellular ATP. Furthermore, the K-Ras signaling pathway has been identified as a regulatory mechanism involved in the uptake of this compound in these cancer cells.

Subcellular Localization

Following endocytosis, this compound is translocated from early endosomes to lysosomes. Confocal microscopy has confirmed that it co-localizes significantly with lysosomes, and to a lesser extent with early endosomes, but not with mitochondria. This lysosomal accumulation is a key aspect of its mechanism of action, as light activation leads to the generation of reactive oxygen species (ROS) that can rupture the lysosomal membrane, releasing hydrolytic enzymes into the cytosol and triggering cell death pathways.

Experimental Protocols

The data presented in this guide are derived from a variety of experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vivo Biodistribution Studies

This protocol is a generalized representation based on methodologies for assessing tissue distribution in animal models.

-

Animal Models: Common models include nude mice bearing xenografts of human cancer cell lines (e.g., MKN-45 for gastric cancer, esophageal squamous cell carcinoma cells). For pharmacokinetic studies where metabolism is a key factor, canine models have been used.

-

Drug Administration: this compound is typically dissolved in saline and administered via intravenous (tail vein) or intraperitoneal injection. Dosages in preclinical models often range from 5 to 10 mg/kg.

-

Sample Collection and Processing: At specific time points after administration, animals are euthanized. Blood, tumor tissue, and various organs (e.g., liver, spleen, kidney, skin, muscle) are collected. Tissues are weighed and then homogenized.

-

Quantification: The concentration of this compound in plasma and tissue homogenates is determined. Common analytical methods include:

-

Spectrophotometry/Fluorometry: The most direct method involves extracting the drug from the tissue matrix (e.g., using a solvent like dimethyl sulfoxide) and measuring its fluorescence intensity on a microplate reader or spectrofluorometer (Emission wavelength ~670 nm). The fluorescence is then correlated with concentration using a standard curve.

-

High-Performance Liquid Chromatography (HPLC): For more precise quantification and separation from potential metabolites, HPLC coupled with a fluorescence or mass spectrometry detector can be used. This is a standard bioanalytical method for pharmaceuticals.

-

Three-Compartment Pharmacokinetic Modeling Protocol

This protocol describes the methodology used to develop a three-compartment model for this compound in canines.

-

Model Definition: The model consists of three compartments: plasma, interstitial space, and the cellular compartment. Differential rate equations are established to describe the concentration changes and transfer rates between these compartments.

-

Data Acquisition:

-

Plasma Concentration: Following intravenous injection of this compound in canines, blood samples are drawn at multiple time points. Plasma is separated, and the drug concentration is measured, typically by spectrophotometry.

-

Tissue Fluorescence: An optical probe is used to measure the in vivo fluorescence of this compound directly from the surface of a target tissue (e.g., myocardium or skin) over time.

-

-

Histological Analysis: Tissue samples are histologically examined to determine the volume ratios of the plasma, interstitial, and cellular compartments within the measured tissue.

-

Model Fitting: The measured plasma concentration and total tissue fluorescence data are used to fit the differential rate equations. The total fluorescence is defined as the linear sum of fluorescence from each of the three compartments, weighted by their respective volume ratios. Numerical methods, such as the conjugate gradient method in MATLAB, are used to minimize the error between the measured and calculated concentrations to solve for the rate constants.

Conclusion

This compound exhibits a favorable pharmacokinetic and biodistribution profile for use in photodynamic therapy. Its preferential accumulation in tumor tissue, coupled with rapid systemic clearance, enhances the therapeutic window and minimizes side effects like prolonged photosensitivity. The cellular uptake mechanism via ATP-dependent endocytosis and subsequent localization in lysosomes provides a targeted approach to inducing cancer cell death upon light activation. The development of sophisticated three-compartment pharmacokinetic models further refines our ability to predict drug concentrations at the target site, paving the way for optimizing treatment protocols and maximizing therapeutic efficacy. This comprehensive understanding is vital for researchers and drug development professionals working to advance the clinical applications of this compound-mediated PDT.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Validation of this compound-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of Talaporfin Sodium with Serum Albumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaporfin sodium, a second-generation photosensitizer, is a crucial component in photodynamic therapy (PDT). Its efficacy and biodistribution are significantly influenced by its interaction with serum albumin, the primary carrier protein in plasma. This technical guide provides a comprehensive overview of the binding characteristics, experimental protocols for analysis, and the physiological implications of the this compound-human serum albumin (HSA) interaction. While direct, experimentally determined quantitative binding data for the this compound-HSA complex is not extensively available in public literature, this guide furnishes detailed methodologies for its determination, empowering researchers to fill this critical knowledge gap.

Introduction

This compound, chemically known as mono-L-aspartyl chlorin e6 (NPe6), is a light-sensitive agent used in PDT for various malignancies.[1] Upon intravenous administration, it circulates through the bloodstream, accumulating preferentially in tumor tissues.[2] The interaction with serum albumin is a pivotal factor governing its pharmacokinetic and pharmacodynamic properties. Albumin binding modulates the solubility, stability, and delivery of this compound to target cells, and significantly tempers its photocytotoxicity until it reaches the tumor microenvironment.[3][4] Understanding the nuances of this interaction is paramount for optimizing PDT protocols and developing next-generation photosensitizers.

Biophysical Interaction of this compound with Serum Albumin

The binding of this compound to serum albumin is a complex process influenced by factors such as concentration and temperature.[5] This interaction is crucial as it directly impacts the photosensitizer's availability and activity.

Binding Affinity and Thermodynamics

Table 1: Quantitative Binding Parameters for this compound-HSA Interaction

| Parameter | Value | Method of Determination | Reference |

| Association Constant (K_a) | Data not available | Fluorescence Quenching / ITC | N/A |

| Dissociation Constant (K_d) | Data not available | Fluorescence Quenching / ITC | N/A |

| Stoichiometry (n) | Data not available | Fluorescence Quenching / ITC | N/A |

| Enthalpy Change (ΔH) | Data not available | Isothermal Titration Calorimetry | N/A |

| Entropy Change (ΔS) | Data not available | Isothermal Titration Calorimetry | N/A |

| Gibbs Free Energy (ΔG) | Data not available | Isothermal Titration Calorimetry | N/A |

Note: Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine these values.

Binding Sites on Human Serum Albumin

Human serum albumin possesses two primary drug-binding sites, known as Sudlow's site I (in subdomain IIA) and Sudlow's site II (in subdomain IIIA). There is evidence to suggest that the diazepam-binding site, which is located in Sudlow's site II, is a critical factor for the therapeutic efficacy of this compound-mediated PDT. This strongly indicates that this compound likely binds to or in close proximity to Sudlow's site II on HSA. Competitive displacement assays using site-specific markers like warfarin (for site I) and ibuprofen (for site II) can definitively identify the binding locus.

Physiological Implications of the this compound-Albumin Interaction

The binding of this compound to serum albumin has profound effects on its biological activity, primarily by modulating its cellular uptake and photocytotoxicity.

Influence on Cellular Uptake and Signaling

This compound is taken up by cancer cells through endocytosis. Specifically, both clathrin- and caveolae-dependent endocytosis pathways are involved in its internalization. The this compound-albumin complex is thought to be a key player in this process. Albumin itself can be taken up by cells, particularly tumor cells that overexpress albumin-binding proteins like SPARC (Secreted Protein Acidic and Rich in Cysteine). The binding of this compound to albumin may therefore facilitate its delivery to and uptake by cancer cells. Furthermore, the uptake of talaporfin has been linked to the Ras and PI3K/MAPK signaling pathways, suggesting that the interaction with albumin could have downstream effects on cellular signaling.

Modulation of Photocytotoxicity

The binding of this compound to serum albumin significantly reduces its photocytotoxicity in the bloodstream. This is a crucial safety feature, preventing widespread photodamage to healthy tissues. It is hypothesized that in the acidic and leaky microenvironment of tumors, this compound may dissociate from albumin, or the entire complex may be internalized, leading to the localized release of the photosensitizer and subsequent light-induced cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the characterization of the this compound-HSA interaction.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding constant (K_a) and the number of binding sites (n) by monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon titration with this compound.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of Human Serum Albumin (HSA, fatty acid-free) at a concentration of 1x10⁻⁵ M in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound at a concentration of 1x10⁻³ M in the same buffer.

-

-

Instrumentation:

-

Use a spectrofluorometer with a thermostatically controlled cuvette holder.

-

-

Measurement:

-

Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 to 500 nm.

-

Place 3 mL of the HSA solution into a quartz cuvette and record the initial fluorescence spectrum.

-

Successively add small aliquots (e.g., 2-10 µL) of the this compound stock solution to the HSA solution. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

-

Correct the fluorescence intensity for the inner filter effect.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (around 340 nm) as a function of the this compound concentration.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

-

For static quenching, use the modified Stern-Volmer equation (double logarithm plot) to calculate K_a and n.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate conformational changes in HSA upon binding to this compound.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of HSA (1x10⁻⁶ M) and this compound (1x10⁻⁴ M) in a phosphate buffer (pH 7.4).

-

-

Instrumentation:

-

Use a CD spectropolarimeter with a nitrogen purge.

-

-

Measurement:

-

Record the far-UV CD spectrum (190-250 nm) of the HSA solution in a 0.1 cm path length cuvette to monitor changes in the secondary structure.

-

Record the near-UV CD spectrum (250-320 nm) in a 1 cm path length cuvette to observe changes in the tertiary structure.

-

Prepare samples with varying molar ratios of this compound to HSA and record their CD spectra.

-

-

Data Analysis:

-

Analyze the far-UV CD spectra to calculate the percentage of α-helix, β-sheet, and random coil structures.

-

Compare the spectra of free HSA and the this compound-HSA complex to identify conformational changes.

-

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the complete thermodynamic profile of a binding interaction, providing values for K_a, n, and ΔH.

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of HSA (e.g., 20 µM) and this compound (e.g., 200 µM) in the same buffer batch (e.g., PBS, pH 7.4) after extensive dialysis to minimize buffer mismatch effects.

-

Degas all solutions before use.

-

-

Instrumentation:

-

Use an isothermal titration calorimeter.

-

-

Measurement:

-

Fill the sample cell with the HSA solution and the injection syringe with the this compound solution.

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the HSA solution at a constant temperature (e.g., 25°C).

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to HSA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_a, n, and ΔH.

-

Calculate ΔG and ΔS from the obtained values.

-

Ultrafiltration-Based Binding Assay

This method is used to determine the percentage of this compound bound to albumin by physically separating the free drug from the protein-bound drug.

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of this compound and HSA at various concentrations in a suitable buffer.

-

-

Incubation:

-

Incubate the this compound and HSA solutions together for a set period to allow binding to reach equilibrium.

-

-

Ultrafiltration:

-

Place the mixture into an ultrafiltration device with a molecular weight cutoff that retains HSA.

-

Centrifuge the device to separate the free this compound (filtrate) from the bound complex (retentate).

-

-

Quantification:

-

Measure the concentration of this compound in the filtrate and the initial solution using a suitable analytical method, such as UV-Vis spectrophotometry (monitoring the Q band) or fluorescence spectroscopy.

-

-

Calculation:

-

Calculate the percentage of bound this compound.

-

Cell Viability (WST-1) Assay for Photocytotoxicity

This assay measures the effect of albumin on the photocytotoxicity of this compound.

Protocol:

-

Cell Culture:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with this compound in the presence and absence of varying concentrations of HSA.

-

Incubate for a period to allow for drug uptake.

-

-

Irradiation:

-

Expose the cells to light of the appropriate wavelength (e.g., 664 nm) to activate the this compound.

-

-

WST-1 Assay:

-

After a further incubation period, add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the untreated control.

-

Conclusion

The interaction between this compound and human serum albumin is a critical determinant of its therapeutic efficacy in photodynamic therapy. While a complete quantitative picture of this interaction is yet to be fully elucidated, the experimental frameworks provided in this guide offer a clear path for researchers to uncover these vital parameters. A deeper understanding of this binding will undoubtedly facilitate the rational design of more effective photosensitizers and the optimization of PDT treatment strategies for a host of malignant diseases.

References

- 1. Water-Soluble Phthalocyanines Selectively Bind to Albumin Dimers: A Green Approach Toward Enhancing Tumor-Targeted Photodynamic Therapy [thno.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Spatiotemporal metabolic dynamics of the photosensitizer this compound in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of albumin binding on photocytotoxicity of extracellular photosensitization reaction using this compound to rat myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound binding and photocytotoxicity of photosensitization reaction on myocardial cell under various albumin concentrations and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Talaporfin Sodium in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals